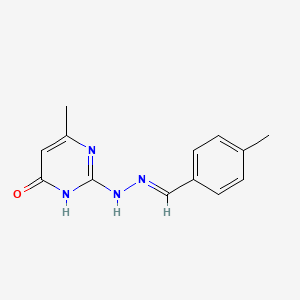![molecular formula C28H21ClN2O2 B11986716 [9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone CAS No. 303060-44-8](/img/structure/B11986716.png)
[9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted naphthyl group and a benzoxazinyl moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl and benzoxazinyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride, and catalysts like palladium on carbon. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems for reagent addition and temperature control is crucial to maintain consistency and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a catalyst, can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions, particularly involving nucleophiles, can replace the chloro group with other functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, with temperature, solvent choice, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for diverse applications.
科学研究应用
Chemistry
In chemistry, 9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its structural features may enable it to interact with specific biological targets, making it a candidate for therapeutic agents.
Medicine
In medicine, the compound’s potential as a pharmaceutical intermediate is being investigated. Its ability to undergo various chemical transformations makes it a versatile precursor for synthesizing active pharmaceutical ingredients.
Industry
Industrially, the compound is used in the development of advanced materials. Its unique properties can be harnessed to create materials with specific functionalities, such as improved thermal stability or enhanced mechanical strength.
作用机制
The mechanism of action of 9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms at the molecular level.
相似化合物的比较
Similar Compounds
- 9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone : This compound is unique due to its specific chloro and naphthyl substitutions.
- 9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone : A similar compound with an ethyl group instead of a methyl group.
- 9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone : This compound has a methoxy group, offering different chemical properties.
Uniqueness
The uniqueness of 9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
303060-44-8 |
|---|---|
分子式 |
C28H21ClN2O2 |
分子量 |
452.9 g/mol |
IUPAC 名称 |
(9-chloro-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C28H21ClN2O2/c1-17-6-8-19(9-7-17)27(32)28-31-25(23-15-22(29)12-13-26(23)33-28)16-24(30-31)21-11-10-18-4-2-3-5-20(18)14-21/h2-15,25,28H,16H2,1H3 |
InChI 键 |
IKROOTNAKNALID-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B11986638.png)
![N-(3-{[(2,4-ditert-pentylphenoxy)acetyl]amino}phenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxamide](/img/structure/B11986641.png)

![2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol](/img/structure/B11986676.png)
![9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986679.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11986685.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986701.png)
![8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986708.png)
![9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986715.png)

![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986721.png)
![5-Benzyl 1-(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL) (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate](/img/structure/B11986728.png)
